molecular formula C21H21NO4S B2790241 (Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide CAS No. 691392-54-8

(Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide

Cat. No.: B2790241
CAS No.: 691392-54-8
M. Wt: 383.46
InChI Key: YOXVSUACKBLSRH-GHXNOFRVSA-N
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Description

(Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide is a stereospecific acrylamide derivative characterized by its Z-configuration and unique substituents. The molecule features a dihydrothiophene sulfone group (1,1-dioxido-2,3-dihydrothiophen-3-yl), which imparts strong electron-withdrawing properties, alongside a 4-methoxyphenyl group (electron-donating) and a p-tolyl (methyl-substituted phenyl) group.

Properties

IUPAC Name

(Z)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-16-3-8-18(9-4-16)22(19-13-14-27(24,25)15-19)21(23)12-7-17-5-10-20(26-2)11-6-17/h3-14,19H,15H2,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXVSUACKBLSRH-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)/C=C\C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide is a synthetic organic compound notable for its complex structure, which includes a dioxido group, a thiophene ring, and multiple aromatic substituents. This unique configuration suggests potential for various biological activities, making it a candidate for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H21NO4S
  • Molecular Weight : 383.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties. The mechanism involves:

  • Enzyme Inhibition : The compound appears to inhibit certain enzymes that are crucial for bacterial survival and proliferation.
  • Membrane Disruption : Its ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.
  • Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cancer progression.

Biological Activity Predictions

Computational analyses have predicted several pharmacological effects based on the compound's structure:

Activity TypePotential Effects
AntimicrobialDisruption of bacterial cell membranes
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

These predictions align with known activities of structurally similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that compounds with similar thiophene structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. (Source: BenchChem).
  • Antitumor Properties :
    • Research indicated that compounds with dioxido functionalities showed promise in inhibiting tumor growth in vitro. The specific mechanisms involved apoptosis induction in cancer cells (Source: Smolecule).
  • Anti-inflammatory Effects :
    • Investigations into the anti-inflammatory properties revealed that related compounds could reduce cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases (Source: PubChem) .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to ensure high yield and purity:

  • Starting Materials :
    • 4-methoxyphenylamine
    • p-tolyl acrylamide
    • 2,3-dihydrothiophene derivatives
  • Reaction Conditions :
    • Solvents such as dichloromethane or acetonitrile
    • Catalysts like triethylamine or pyridine

Scientific Research Applications

Recent studies have highlighted the compound's potential in medicinal chemistry , particularly in the realm of pain management and neuropharmacology. Its structural similarity to other known compounds suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in pain modulation.

Case Study: Antinociceptive Activity

Research involving mouse models has demonstrated the antinociceptive properties of related compounds derived from thiophene structures. These studies indicate that such compounds can effectively reduce neuropathic pain, potentially through modulation of nAChRs and calcium channels .

Pharmacological Applications

The compound's interaction with biological systems suggests several pharmacological applications:

  • Pain Management : Compounds similar to (Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide have shown efficacy in alleviating neuropathic pain.
  • Antineoplastic Activity : Preliminary data suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific receptor interactions.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the dioxido-dihydrothiophene ring.
  • Coupling with the methoxyphenyl and p-tolyl groups via acylation reactions.
  • Optimization of reaction conditions to maximize yield and purity.

Industrial Production Methods

For large-scale applications, automated synthesis methods are employed to ensure consistency and scalability. Continuous flow processes may be utilized to enhance efficiency during production.

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Group

The acrylamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine. For this compound, hydrolysis would produce 3-(4-methoxyphenyl)acrylic acid and N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)amine .

  • Conditions :

    • Acidic: 6M HCl, reflux, 12 hours .

    • Basic: 2M NaOH, 80°C, 8 hours .

Reaction Pathway Reagents/Conditions Products
Acid-catalyzed hydrolysisHCl (6M), reflux3-(4-Methoxyphenyl)acrylic acid + N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)amine
Base-catalyzed hydrolysisNaOH (2M), 80°CSame as above

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and p-tolyl groups are susceptible to EAS due to their electron-donating substituents. Nitration and sulfonation are feasible at the para and ortho positions relative to the methoxy/methyl groups.

  • Nitration :

    • Reagent: HNO₃/H₂SO₄ at 0–5°C .

    • Product: Nitro derivatives at the activated positions of the aryl rings.

  • Sulfonation :

    • Reagent: Fuming H₂SO₄, 50°C .

    • Product: Sulfonic acid derivatives.

Nucleophilic Attack on the Sulfone Group

The electron-deficient dihydrothiophene sulfone ring can undergo nucleophilic attack at the α-carbon adjacent to the sulfone group.

  • Reagents : Hydroxide ions (OH⁻) or amines (e.g., NH₃) .

  • Products :

    • Ring-opening via nucleophilic displacement, forming a thiolate intermediate.

    • Subsequent alkylation or oxidation steps may stabilize the product .

Cycloaddition Reactions

The acrylamide’s α,β-unsaturated carbonyl system participates in [3+2] and [4+2] cycloadditions:

  • Diels-Alder Reaction :

    • With dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives .

    • Regioselectivity influenced by electron-withdrawing sulfone and methoxy groups .

Cycloaddition Type Dipolarophile/Diene Conditions Product
[3+2] CycloadditionNitrile oxideRoom temperature, 24hIsoxazoline-fused dihydrothiophene
[4+2] Diels-Alder1,3-ButadieneToluene, 110°C, 12hCyclohexene adduct

Photochemical Isomerization

The (Z)-acrylamide configuration may isomerize to the (E)-form under UV light (λ = 254–365 nm) .

  • Conditions : UV irradiation in anhydrous THF or DCM .

  • Outcome : Altered stereochemistry impacts biological activity and solubility .

Reduction of the Acrylamide Double Bond

Catalytic hydrogenation reduces the α,β-unsaturated bond to a single bond:

  • Reagent : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C .

  • Product : Saturated amide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)propanamide .

Oxidation of the Thiophene Sulfone

  • Methoxy Group : Oxidized to a carbonyl (e.g., using KMnO₄/H⁺) .

Metal-Catalyzed Cross-Coupling

The aryl groups enable Suzuki-Miyaura or Heck couplings:

  • Suzuki Coupling :

    • Reagent: Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.

    • Product: Biaryl derivatives.

Key Mechanistic Insights from Literature

  • The sulfone group enhances electrophilicity, facilitating nucleophilic attacks on the dihydrothiophene ring .

  • Steric hindrance from the p-tolyl and 4-methoxyphenyl groups slows reactions at the acrylamide’s nitrogen .

  • Photochemical isomerization is reversible but favors the (E)-isomer thermodynamically .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Functional Groups Potential Applications References
Target compound Z-acrylamide core; dihydrothiophene sulfone, 4-methoxyphenyl, p-tolyl Acrylamide, sulfone, methoxy, methyl Pharmaceuticals, polymer science
3-Chloro-N-phenyl-phthalimide Phthalimide core; chloro, phenyl substituents Phthalimide, chloro Polymer synthesis
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-... Z,E-acrylamide; 4-chlorophenyl, hydroxy-3-methoxyphenyl, propyl Acrylamide, chloro, hydroxy, methoxy Bioactive derivatives
(2Z)-2-Cyano-...acrylamide Z-acrylamide; cyano, indol-3-ylethyl, 4-methoxyphenyl Acrylamide, cyano, methoxy Pharmaceutical candidates
(E)-2-(4-Methoxyphenyl)-...acrylamide E-acrylamide; 4-methoxyphenyl, pyridyl substituents Acrylamide, methoxy, pyridyl Metal chelation, drug design

Key Observations

Core Structure and Configuration: The target compound’s Z-configuration acrylamide core distinguishes it from the E-configuration in (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide . The Z-geometry may influence molecular packing or receptor binding compared to E-isomers.

Substituent Effects: The dihydrothiophene sulfone group in the target compound is a strong electron-withdrawing group (EWG), comparable to the cyano group in (2Z)-2-cyano-...acrylamide . The 4-methoxyphenyl group (electron-donating) is shared with (E)-2-(4-methoxyphenyl)-...acrylamide , suggesting similar π-π stacking or solubility profiles. However, the target’s p-tolyl group introduces steric bulk, which may hinder crystallization or binding compared to smaller substituents like propyl in compound 3312 .

Biological and Material Applications: The pyridyl groups in (E)-2-(4-methoxyphenyl)-...acrylamide enable metal coordination, a feature absent in the sulfone-containing target compound . This difference may limit the target’s utility in catalysis but enhance stability in aqueous environments.

Synthetic Pathways :

  • The target compound’s synthesis likely involves sulfonation of dihydrothiophene, contrasting with the oxazolone intermediates used for compound 3312 or the phthalimide routes for 3-chloro-N-phenyl-phthalimide .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing (Z)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(p-tolyl)acrylamide?

  • Methodological Answer : The synthesis typically involves coupling acrylamide derivatives with substituted dihydrothiophene and aromatic amines. Key steps include:

  • Step 1 : Activation of α-bromoacrylic acid with EDCI in DMF under ice-cooling to form the reactive intermediate .
  • Step 2 : Reaction with 1,1-dioxido-2,3-dihydrothiophen-3-amine and p-toluidine derivatives in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) to isolate the (Z)-isomer, confirmed by 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How is stereochemical integrity (Z-configuration) ensured during synthesis?

  • Methodological Answer : The (Z)-configuration is controlled by steric hindrance during the Michael addition step. Use of bulky substituents (e.g., p-tolyl) favors the Z-isomer. Confirmation requires:

  • NMR analysis : Vicinal coupling constants (JHHJ_{H-H}) between 10–12 Hz for trans-olefins vs. <10 Hz for cis .
  • X-ray crystallography : Definitive proof of configuration, though challenging due to crystallization difficulties .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assign methoxy (δ 3.8–4.0 ppm), dihydrothiophene-dioxido (δ 2.5–3.5 ppm), and acrylamide protons (δ 6.5–7.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and sulfone S=O (~1300 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-gram synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with THF to reduce byproducts (e.g., dimerization) .
  • Catalyst screening : Test Hünig’s base (DIPEA) to enhance nucleophilicity of amine reactants .
  • Temperature control : Slow addition of reactants at 0°C minimizes exothermic side reactions .

Q. What computational tools predict interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to α7 nicotinic acetylcholine receptors, leveraging the compound’s acrylamide and sulfone motifs for hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Assay standardization : Use the SRB (sulforhodamine B) assay for protein content measurement, which reduces variability compared to MTT .
  • Mechanistic profiling : Compare IC50_{50} values with RNA-seq data to identify resistance markers (e.g., ABC transporters) .

Q. What strategies mitigate hydrolysis of the acrylamide moiety in physiological conditions?

  • Methodological Answer :

  • Structural modification : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to stabilize the amide bond .
  • Prodrug design : Mask the acrylamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

Data Contradiction Analysis

Q. Conflicting reports on α7 nAChR modulation: Agonist vs. antagonist activity?

  • Resolution :

  • Experimental variables : Differences in assay systems (e.g., oocyte vs. HEK293 cells) alter receptor conformation. Validate using patch-clamp electrophysiology in neuronal cells .
  • Metabolite interference : Check for degradation products (e.g., free acrylates) via LC-MS during bioassays .

Q. Why do crystallographic data for similar acrylamides show divergent bond angles?

  • Resolution :

  • Packing effects : Intermolecular forces (e.g., π-π stacking of p-tolyl groups) distort bond angles. Compare multiple crystal forms .
  • Dynamic disorder : Use low-temperature (100 K) XRD to reduce thermal motion artifacts .

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